1-(Benzyloxy)propan-2-ol

Descripción

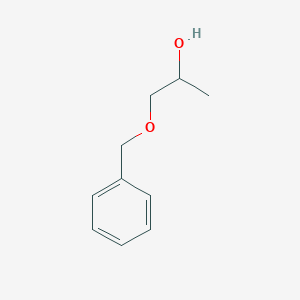

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBPYIUAQLPHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347588 | |

| Record name | 1-(Benzyloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13807-91-5 | |

| Record name | 2-Propanol, 1-(phenylmethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzyloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-(Benzyloxy)propan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-(benzyloxy)propan-2-ol. This chiral alcohol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Chemical and Physical Properties

1-(Benzyloxy)propan-2-ol is a colorless liquid at room temperature. It is an important chiral intermediate, and its properties can vary between the racemic mixture and its individual enantiomers. The key physicochemical properties are summarized in the tables below.

General Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1][2] |

| IUPAC Name | 1-(Benzyloxy)propan-2-ol[1] |

| CAS Number | 13807-91-5 (for racemate)[1] |

Enantiomer-Specific Properties

| Property | (S)-(+)-1-(Benzyloxy)propan-2-ol | (R)-(-)-1-(Benzyloxy)propan-2-ol |

| CAS Number | 85483-97-2[2] | 89401-28-5 |

| Optical Activity | [α]20/D +14.5°, c = 1 in chloroform[2] | [α]20/D -14°, c = 1 in chloroform |

| Density | 1.044 g/mL at 25 °C[2] | 1.027 g/mL at 25 °C |

| Refractive Index | n20/D 1.510[2] | n20/D 1.510 |

| Flash Point | 108.8 °C[2] | > 109.9 °C |

Structural Information

The structural identifiers for 1-(benzyloxy)propan-2-ol are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Racemic 1-(Benzyloxy)propan-2-ol | (S)-(+)-1-(Benzyloxy)propan-2-ol | (R)-(-)-1-(Benzyloxy)propan-2-ol |

| IUPAC Name | 1-(phenylmethoxy)propan-2-ol[1] | (2S)-1-(phenylmethoxy)propan-2-ol | (2R)-1-(phenylmethoxy)propan-2-ol |

| SMILES String | CC(O)COCc1ccccc1 | C--INVALID-LINK--COCc1ccccc1[2] | C--INVALID-LINK--COCc1ccccc1 |

| InChI | InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3[1] | InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1[2] | InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 |

| InChIKey | KJBPYIUAQLPHJG-UHFFFAOYSA-N[1] | KJBPYIUAQLPHJG-VIFPVBQESA-N[2] | KJBPYIUAQLPHJG-SECBINFHSA-N |

Structural Diagram

Caption: Chemical structure of 1-(Benzyloxy)propan-2-ol.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis, purification, and analysis of 1-(benzyloxy)propan-2-ol.

Synthesis

A common method for the synthesis of racemic 1-(benzyloxy)propan-2-ol involves the ring-opening of propylene oxide with benzyl alcohol. For enantiomerically pure forms, a chiral catalyst or a chiral starting material is required.

Example Protocol for Racemic Synthesis:

-

Reaction Setup: To a solution of benzyl alcohol, add a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Propylene Oxide: Cool the mixture in an ice bath and slowly add propylene oxide dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 1-(Benzyloxy)propan-2-ol.

Purification

Flash column chromatography is a standard method for the purification of 1-(benzyloxy)propan-2-ol.

Flash Column Chromatography Protocol:

-

Column Packing: A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a column.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

-

Elution: The compound is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by TLC.

-

Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 1-(benzyloxy)propan-2-ol.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. The typical chemical shifts (in CDCl₃) are expected around:

-

7.3 ppm (multiplet, 5H, aromatic protons)

-

4.5 ppm (singlet, 2H, benzylic CH₂)

-

3.9 ppm (multiplet, 1H, CH-OH)

-

3.4 ppm (multiplet, 2H, CH₂-O)

-

1.2 ppm (doublet, 3H, CH₃)

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC: To separate the enantiomers of 1-(benzyloxy)propan-2-ol, a chiral stationary phase (CSP) is required.

-

Column: A common choice is a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

-

Safety Information

1-(Benzyloxy)propan-2-ol is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Pictograms:

Hazard Statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

This guide provides a foundational understanding of 1-(benzyloxy)propan-2-ol for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

(S)-(+)-1-Benzyloxy-2-propanol physical constants

An In-depth Technical Guide on the Physical Constants of (S)-(+)-1-Benzyloxy-2-propanol

This guide provides a comprehensive overview of the key physical constants of (S)-(+)-1-Benzyloxy-2-propanol, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to ensure clarity and ease of comparison, supplemented by detailed experimental protocols for the determination of these properties.

Physical and Chemical Properties

(S)-(+)-1-Benzyloxy-2-propanol is a chiral compound utilized as a versatile intermediate in organic synthesis. A summary of its core physical constants is provided below.

| Physical Constant | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1][2][3][4] |

| Boiling Point | 130-132 °C at 14 Torr[2] 263.8 ± 15.0 °C at 760 mmHg[5] |

| Density | 1.044 g/mL at 25 °C[1][2][3] |

| Specific Rotation ([α]²⁰/D) | +14.5° (c=1 in chloroform)[1][2][3] |

| Refractive Index (n²⁰/D) | 1.510[1][2][3] |

| Flash Point | 108.8 °C (227.8 °F)[1][3] |

| Appearance | Clear, colorless to almost colorless liquid[2] |

| CAS Number | 85483-97-2[1][2][3][4] |

Experimental Protocols for Determination of Physical Constants

The following sections detail the standard methodologies for the experimental determination of the key physical constants of liquid organic compounds like (S)-(+)-1-Benzyloxy-2-propanol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary tube method.[2][6][7][8]

Apparatus:

-

Thiele tube or an aluminum heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This temperature is recorded.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[1][9][10]

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with the liquid sample up to a calibrated mark (for a pycnometer) or a specific volume is added (to a graduated cylinder).

-

The mass of the container with the liquid is measured.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated using the formula: Density = Mass / Volume.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[11][12][13][14][15]

Apparatus:

-

Polarimeter

-

Polarimeter cell (of a known path length, typically 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (chloroform for this compound)

-

Light source (typically a sodium D-line at 589 nm)

-

Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

Procedure:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

The polarimeter is calibrated with the pure solvent.

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) of the solution is measured using the polarimeter.

-

The specific rotation ([α]) is calculated using Biot's law: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters (dm).

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property and is measured using a refractometer, commonly an Abbe refractometer.[4][5]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

-

Cleaning solvent (e.g., acetone or ethanol) and soft tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

If color fringes are observed, the compensator is adjusted to make the boundary line sharp and achromatic.

-

The boundary line is aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthetic Utility

(S)-(+)-1-Benzyloxy-2-propanol serves as a key starting material in the synthesis of various important molecules. For instance, it is used to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases and (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate.[16] The latter is achieved by reacting it with tosyl chloride in the presence of pyridine.

Caption: Synthetic pathway from (S)-(+)-1-Benzyloxy-2-propanol.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. byjus.com [byjus.com]

- 3. vernier.com [vernier.com]

- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 5. scribd.com [scribd.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. vernier.com [vernier.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. cdn.pasco.com [cdn.pasco.com]

- 15. rudolphresearch.com [rudolphresearch.com]

- 16. (S)-(+)-1-BENZYLOXY-2-PROPANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

(R)-(-)-1-Benzyloxy-2-propanol: A Technical Guide for Chiral Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyloxy-2-propanol , also known as (R)-1-O-Benzylpropylene glycol, is a valuable chiral building block in asymmetric synthesis. Its stereochemically defined structure is crucial for the enantioselective preparation of complex molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs. This technical guide provides an in-depth overview of its properties, synthesis, and applications.

Core Physicochemical and Spectroscopic Data

(R)-(-)-1-Benzyloxy-2-propanol is a stable compound under recommended storage conditions (2-8°C). Key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 89401-28-5 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1] |

| Appearance | Colorless Liquid |

| Density | 1.027 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.510 |

| Optical Activity ([α]20/D) | -14°, c = 1 in chloroform |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis of (R)-(-)-1-Benzyloxy-2-propanol: An Experimental Protocol

The enantioselective synthesis of (R)-(-)-1-Benzyloxy-2-propanol is critical to its utility. A common and effective method involves the regioselective ring-opening of a chiral epoxide, such as (R)-propylene oxide, with a benzyl nucleophile. Below is a representative experimental protocol based on established chemical principles for the preparation of similar compounds.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of (R)-(-)-1-Benzyloxy-2-propanol.

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

(R)-Propylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

Epoxide Ring-Opening: Cool the freshly prepared sodium benzoxide solution to 0 °C. Add (R)-propylene oxide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (R)-(-)-1-Benzyloxy-2-propanol can be purified by flash column chromatography on silica gel to yield the final product as a colorless oil.

Applications in Asymmetric Synthesis

(R)-(-)-1-Benzyloxy-2-propanol serves as a versatile chiral building block for the synthesis of a variety of enantiomerically pure compounds. Its primary application lies in introducing a defined stereocenter that can be further elaborated into a target molecule.

Role in the Synthesis of Beta-Blockers

A significant application of chiral 1,2-propanediol derivatives is in the synthesis of beta-adrenergic blocking agents (beta-blockers). The therapeutic efficacy of many beta-blockers resides in a single enantiomer, typically the (S)-enantiomer. (R)-(-)-1-Benzyloxy-2-propanol can be a key starting material to establish the correct stereochemistry.

The following diagram illustrates a conceptual workflow for how (R)-(-)-1-Benzyloxy-2-propanol can be utilized in the synthesis of an (S)-beta-blocker. This involves the activation of the hydroxyl group, followed by nucleophilic substitution with an appropriate amine, and subsequent debenzylation.

Caption: Conceptual workflow for the synthesis of an (S)-beta-blocker using (R)-(-)-1-Benzyloxy-2-propanol.

This synthetic strategy leverages the initial chirality of (R)-(-)-1-Benzyloxy-2-propanol to ensure the stereochemical integrity of the final active pharmaceutical ingredient.

Signaling Pathways: An Indirect Role

It is important to note that (R)-(-)-1-Benzyloxy-2-propanol is not known to be directly involved in cellular signaling pathways. Its significance to researchers in drug development is as a chiral precursor for the synthesis of pharmacologically active molecules. These end-products, such as the beta-blockers mentioned above, are designed to interact with specific biological targets, such as G-protein coupled receptors (e.g., beta-adrenergic receptors), thereby modulating signaling cascades. The use of enantiomerically pure starting materials like (R)-(-)-1-Benzyloxy-2-propanol is crucial for ensuring the stereospecificity of these interactions and, consequently, the desired therapeutic effect.

Conclusion

(R)-(-)-1-Benzyloxy-2-propanol is a key chiral intermediate with significant applications in the asymmetric synthesis of pharmaceuticals and other fine chemicals. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex molecular architectures. The provided data and protocols serve as a technical resource for scientists and researchers leveraging this important chiral building block in their synthetic endeavors.

References

1-(Benzyloxy)propan-2-ol synthesis from benzyl alcohol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)propan-2-ol, a valuable intermediate in pharmaceutical and organic synthesis. The document details two primary synthetic routes, outlines experimental protocols, and presents key quantitative data.

Introduction

1-(Benzyloxy)propan-2-ol is a chiral molecule whose protected hydroxyl group and secondary alcohol functionality make it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide explores its synthesis from readily available starting materials: benzyl alcohol and a three-carbon synthon, with a focus on the reaction with propylene oxide and an alternative Williamson ether synthesis. The originally proposed route from benzyl alcohol and epichlorohydrin is also discussed, highlighting the challenges in achieving the desired regioselectivity.

Synthetic Pathways

Two principal pathways for the synthesis of 1-(benzyloxy)propan-2-ol are presented: the ring-opening of propylene oxide with benzyl alcohol and the Williamson ether synthesis.

Ring-Opening of Propylene Oxide with Benzyl Alcohol

This is a direct and efficient method for the synthesis of 1-(benzyloxy)propan-2-ol. The reaction involves the nucleophilic attack of the benzyl alkoxide on the less sterically hindered carbon of the propylene oxide ring. The reaction can be catalyzed by either an acid or a base.

-

Base-Catalyzed Ring-Opening: In the presence of a base, benzyl alcohol is deprotonated to form the more nucleophilic benzyl alkoxide. This alkoxide then attacks the less substituted carbon of the propylene oxide ring in an SN2 reaction, leading to the desired product after workup.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. Benzyl alcohol, acting as the nucleophile, attacks the more substituted carbon to a greater extent, but attack at the less substituted carbon still occurs. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

The base-catalyzed route generally offers better regioselectivity for the desired 1-(benzyloxy)propan-2-ol.

Williamson Ether Synthesis

A classic and reliable method for ether synthesis, the Williamson ether synthesis provides an alternative route. This two-step process involves the deprotonation of propane-1,2-diol followed by reaction with a benzyl halide. To achieve selective monobenzylation, the diol is typically used in excess, and the reaction conditions are carefully controlled.

Reaction of Benzyl Alcohol with Epichlorohydrin: A Note on Selectivity

While seemingly a direct route, the reaction between benzyl alcohol and epichlorohydrin typically leads to the formation of benzyl glycidyl ether (1,2-epoxy-3-(benzyloxy)propane) under basic conditions.[1] This occurs via the initial formation of a chlorohydrin intermediate, which then undergoes intramolecular cyclization. To obtain 1-(benzyloxy)propan-2-ol from this route would require a subsequent, selective reduction of the chloro group in the intermediate, which adds complexity to the synthesis. Furthermore, under strongly basic conditions with an excess of benzyl alcohol, the formation of the diether, 1,3-bis(benzyloxy)-2-propanol, can be a significant side reaction.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-(benzyloxy)propan-2-ol via the two primary routes.

Protocol 1: Base-Catalyzed Ring-Opening of Propylene Oxide with Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

Propylene oxide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add sodium hydride (1.1 eq.) carefully washed with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (1.0 eq.) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the resulting sodium benzylate solution back to 0 °C.

-

Add propylene oxide (1.2 eq.) dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)propan-2-ol.

Protocol 2: Williamson Ether Synthesis

Materials:

-

Propane-1,2-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask under an inert atmosphere, add propane-1,2-diol (3.0 eq.) to anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (1.0 eq.) portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add benzyl bromide (1.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 1-(benzyloxy)propan-2-ol.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 1-(benzyloxy)propan-2-ol.

Table 1: Reaction Conditions and Yields

| Synthesis Route | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ring-Opening | NaH | THF | Reflux | 4-6 | 75-85 |

| Williamson Ether | NaH | DMF | RT | 12 | 60-70 |

Table 2: Physicochemical and Spectroscopic Data of 1-(Benzyloxy)propan-2-ol

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 115-117 °C / 5 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.40 (m, 5H), 4.55 (s, 2H), 3.95-4.05 (m, 1H), 3.35-3.50 (m, 2H), 2.50 (br s, 1H), 1.20 (d, J=6.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.0, 128.4, 127.7, 127.6, 75.5, 73.4, 66.2, 18.6 |

Conclusion

This guide has detailed two effective methods for the synthesis of 1-(benzyloxy)propan-2-ol. The base-catalyzed ring-opening of propylene oxide with benzyl alcohol is a highly efficient and direct route. The Williamson ether synthesis offers a reliable alternative. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Spectroscopic Analysis of 1-(Benzyloxy)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(benzyloxy)propan-2-ol. Due to the unavailability of published experimental spectral data for this specific compound in readily accessible databases, this document focuses on the predicted spectroscopic behavior based on its chemical structure and provides detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a liquid alcohol sample.

Chemical Structure and Properties

Chemical Name: 1-(Benzyloxy)propan-2-ol Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol CAS Number: 13807-91-5

Predicted Spectroscopic Data

While experimental spectra are not available, the following tables outline the predicted key spectroscopic features for 1-(benzyloxy)propan-2-ol based on its structure and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.50 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |

| ~ 3.95 | Multiplet | 1H | Methine proton (-CH(OH)-) |

| ~ 3.40 | Doublet of doublets | 1H | Diastereotopic methylene proton (-CHH'-O-) |

| ~ 3.30 | Doublet of doublets | 1H | Diastereotopic methylene proton (-CHH'-O-) |

| ~ 2.50 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~ 1.15 | Doublet | 3H | Methyl protons (-CH₃) |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C₆H₅) |

| ~ 128.5 | Aromatic methine carbons (C₆H₅) |

| ~ 127.7 | Aromatic methine carbons (C₆H₅) |

| ~ 75 | Methylene carbon (-CH₂-O-) |

| ~ 73.5 | Benzylic carbon (-O-CH₂-Ph) |

| ~ 68 | Methine carbon (-CH(OH)-) |

| ~ 20 | Methyl carbon (-CH₃) |

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3090 - 3030 | Medium | C-H stretch (aromatic) |

| ~ 2970 - 2860 | Medium | C-H stretch (aliphatic) |

| ~ 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~ 1100 | Strong | C-O stretch (ether and alcohol) |

| ~ 740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 166 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 59 | [C₃H₇O]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(benzyloxy)propan-2-ol in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. Place the sample in the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

A standard pulse sequence is typically used.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of 1-(benzyloxy)propan-2-ol

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of 1-(benzyloxy)propan-2-ol directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (GC-MS)

-

Helium carrier gas

-

Sample of 1-(benzyloxy)propan-2-ol

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1-(benzyloxy)propan-2-ol in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent.

-

Set the injector temperature and the GC-MS transfer line temperature to ensure vaporization of the sample without degradation.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

Caption: Predicted mass spectrometry fragmentation of 1-(benzyloxy)propan-2-ol.

A Technical Guide to the Solubility of 1-(Benzyloxy)propan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(benzyloxy)propan-2-ol. Due to a lack of publicly available quantitative solubility data, this document focuses on predicting solubility based on the compound's physicochemical properties and provides detailed experimental protocols for determining these values.

Physicochemical Properties of 1-(Benzyloxy)propan-2-ol

A thorough understanding of the physical and chemical properties of 1-(benzyloxy)propan-2-ol is essential for predicting its solubility. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Density | 1.044 g/mL at 25 °C (for (S)-enantiomer) | |

| Boiling Point | 263.8 ± 15.0 °C at 760 mmHg | [2] |

| Flash Point | 108.8 °C (227.8 °F) | |

| Refractive Index | n20/D 1.510 | [3] |

| Appearance | Liquid | [4] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. 1-(Benzyloxy)propan-2-ol possesses both polar and non-polar characteristics. The hydroxyl (-OH) group and the ether (-O-) linkage contribute to its polarity and capability for hydrogen bonding, while the benzyl group (C₆H₅CH₂-) provides a significant non-polar, hydrophobic character.[5]

Based on its structure, the following solubilities can be predicted:

-

High Solubility: In polar aprotic solvents such as acetone and in moderately polar solvents like chloroform, 1-(benzyloxy)propan-2-ol is expected to be highly soluble. The presence of the hydroxyl group allows it to act as a hydrogen bond donor and acceptor.[5]

-

Good Solubility: In alcohols such as methanol and ethanol, good solubility is anticipated due to the potential for hydrogen bonding between the solute and the solvent.

-

Moderate to Good Solubility: In non-polar aromatic solvents like benzene and toluene, the benzyl group of 1-(benzyloxy)propan-2-ol is expected to interact favorably, leading to moderate to good solubility.

-

Lower Solubility: In highly non-polar aliphatic solvents like hexane, the solubility is predicted to be lower due to the dominance of the polar functional groups in the solute.

-

Water Solubility: The presence of a polar hydroxyl group suggests some water solubility, particularly in comparison to purely non-polar compounds. However, the large non-polar benzyl group will likely limit its miscibility in water.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 1-(benzyloxy)propan-2-ol in various organic solvents.

Materials and Equipment

-

1-(Benzyloxy)propan-2-ol

-

Selected organic solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(benzyloxy)propan-2-ol to a known volume of the selected organic solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 1-(benzyloxy)propan-2-ol.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(benzyloxy)propan-2-ol of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 1-(benzyloxy)propan-2-ol in the saturated solution. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Acid-Base Solubility Tests

To further characterize the compound, acid-base solubility tests can be performed. This can provide insights into the presence of acidic or basic functional groups.[6][7]

Procedure

-

Water Solubility: Test the solubility of a small amount of 1-(benzyloxy)propan-2-ol in water.[8]

-

Aqueous Base Solubility: If insoluble in water, test its solubility in a 5% aqueous solution of sodium hydroxide (NaOH). A positive result would indicate the presence of an acidic functional group.

-

Aqueous Acid Solubility: If insoluble in water, test its solubility in a 5% aqueous solution of hydrochloric acid (HCl). A positive result would suggest the presence of a basic functional group.

Given the structure of 1-(benzyloxy)propan-2-ol, which contains a weakly acidic hydroxyl group, it is not expected to be significantly soluble in 5% NaOH or 5% HCl under standard conditions.

The logical flow of these acid-base solubility tests is depicted in the following diagram.

This guide provides a framework for understanding and determining the solubility of 1-(benzyloxy)propan-2-ol. The provided experimental protocols can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data, which is crucial for applications in research and drug development.

References

- 1. 1-(Benzyloxy)propan-2-ol | C10H14O2 | CID 295955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]

- 3. (R)-(-)-1-苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Actylis - Propan-2-Ol [solutions.actylis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

1-(Benzyloxy)propan-2-ol: A Comprehensive Technical Guide to Safety, Handling, and Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and available toxicological information for 1-(Benzyloxy)propan-2-ol. The information is intended to guide researchers, scientists, and professionals in the drug development field in the safe use and management of this chemical compound.

Chemical and Physical Properties

1-(Benzyloxy)propan-2-ol is a chemical compound with the molecular formula C₁₀H₁₄O₂.[1] It is also known by synonyms such as 1-phenylmethoxypropan-2-ol.[1] This compound is a combustible liquid. The following tables summarize the key physical and chemical properties for the racemic mixture and its individual enantiomers.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| CAS Number | 13807-91-5 | [1] |

| IUPAC Name | 1-(phenylmethoxy)propan-2-ol | [1] |

Table 2: Physical Properties of 1-(Benzyloxy)propan-2-ol and its Enantiomers

| Property | Racemic Mixture | (S)-(+)-1-Benzyloxy-2-propanol | (R)-(-)-1-Benzyloxy-2-propanol | Reference |

| Density | 1.042 g/cm³ (predicted) | 1.044 g/mL at 25 °C | 1.027 g/mL at 25 °C | [2] |

| Boiling Point | 128 °C at 12 Torr | Not specified | Not specified | [2] |

| Flash Point | Not specified | 108.8 °C | > 109.9 °C | |

| Refractive Index | Not specified | n20/D 1.510 | n20/D 1.510 | |

| Optical Activity | Not applicable | [α]20/D +14.5°, c = 1 in chloroform | [α]20/D -14°, c = 1 in chloroform |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(Benzyloxy)propan-2-ol is classified as Acute Toxicity, Oral - Category 4 .[1][3] This classification is based on the hazard statement H302: Harmful if swallowed .[1][3] The (R) and (S) enantiomers are also classified as causing skin and eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed | [1][3] |

| H315 | Causes skin irritation | [4] | |

| H319 | Causes serious eye irritation | [4] | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary | P264 | Wash skin thoroughly after handling. | [3][5] |

| P270 | Do not eat, drink or smoke when using this product. | [3][5] | |

| P301 + P317 | IF SWALLOWED: Get medical help. | [3] | |

| P330 | Rinse mouth. | [3] | |

| P501 | Dispose of contents/container in accordance with local regulations. | [3] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to minimize risk when working with 1-(Benzyloxy)propan-2-ol.

Handling:

-

Work in a well-ventilated area to avoid inhalation of vapors.

-

Wear suitable protective clothing, including chemical-resistant gloves and eye protection (safety glasses or goggles).

-

Avoid contact with skin and eyes.

-

Use non-sparking tools to prevent ignition of flammable vapors.

-

Prevent the build-up of electrostatic charge.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and foodstuff containers.

-

The recommended storage temperature for the (R)-enantiomer is 2-8°C.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material and place it in a suitable container for disposal.

-

Prevent the spill from entering drains or waterways.

Below is a logical workflow for handling a chemical spill of 1-(Benzyloxy)propan-2-ol.

Toxicological Information and Experimental Protocols

For drug development and comprehensive safety assessment, a determination of acute oral toxicity would be a key experiment. The following is a detailed methodology based on the OECD 423 guideline (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of 1-(Benzyloxy)propan-2-ol and to classify it according to the GHS.

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step (mortality or survival) determines the dose for the next group. This method uses a minimum number of animals to obtain sufficient information for classification.

Materials:

-

Test substance: 1-(Benzyloxy)propan-2-ol

-

Experimental animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

-

Vehicle for administration (if necessary, e.g., corn oil, water).

-

Gavage needles and syringes.

-

Standard laboratory animal caging and diet.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Fasting: Food is withheld overnight before dosing, but animals have free access to water.

-

Dose Preparation: The test substance is prepared at the desired concentration in the chosen vehicle.

-

Dosing: A single dose is administered to the animals by oral gavage. The starting dose is selected from one of the GHS classification levels (e.g., 300 mg/kg or 2000 mg/kg).

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are recorded.

-

-

Stepwise Procedure:

-

The study proceeds in a stepwise manner using 3 animals per step.

-

If no mortality is observed at the starting dose, the next higher dose level is used in a new group of animals.

-

If mortality is observed, the next lower dose level is used.

-

-

Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

-

Data Analysis: The results are interpreted based on the number of animals that die at each dose level to classify the substance according to the GHS.

In Vitro Cytotoxicity Assessment:

To assess the potential for 1-(Benzyloxy)propan-2-ol to cause cell death, an in vitro cytotoxicity assay such as the MTT assay can be performed.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of 1-(Benzyloxy)propan-2-ol that causes a 50% reduction in cell viability (IC50) in a cultured cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Test substance: 1-(Benzyloxy)propan-2-ol

-

Cell line (e.g., HepG2, HEK293, or a relevant cell line for the intended application).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of 1-(Benzyloxy)propan-2-ol. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

-

Formazan Formation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

A comprehensive search of the scientific literature did not yield specific information on the signaling pathways directly affected by 1-(Benzyloxy)propan-2-ol or its precise biological mechanism of action. While it is a member of the glycol ether family, which has been studied for various toxicological effects, the specific molecular targets of 1-(Benzyloxy)propan-2-ol have not been elucidated in the available literature. Further research, potentially employing techniques such as transcriptomics, proteomics, or specific pathway analysis assays, would be required to identify any interactions with cellular signaling pathways.

The following diagram illustrates a generalized workflow for investigating the potential biological activity of a compound like 1-(Benzyloxy)propan-2-ol.

Conclusion

1-(Benzyloxy)propan-2-ol is a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation. Safe handling practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, are essential to minimize exposure. While a specific LD50 value is not publicly available, standardized toxicological testing protocols, such as OECD 423 for acute oral toxicity and the MTT assay for in vitro cytotoxicity, can be employed for a comprehensive safety assessment. There is currently a lack of information regarding the specific signaling pathways affected by this compound, highlighting an area for future research. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document when handling 1-(Benzyloxy)propan-2-ol.

References

The Advent and Evolution of Chiral Propanolamines in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry and drug development. The profound impact of chirality on the pharmacological and toxicological properties of therapeutic agents has necessitated the development of robust methods for asymmetric synthesis. Among the diverse toolkit available to synthetic chemists, chiral propanolamines have emerged as a versatile and powerful class of molecules, serving as both chiral auxiliaries and catalysts. This technical guide provides an in-depth exploration of the discovery, history, and application of chiral propanolamines in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

A Historical Perspective: From Chiral Pool to Seminal Applications

The story of chiral propanolamines is intrinsically linked to the "chiral pool," a collection of readily available, enantiomerically pure natural products. Amino acids, in particular, have served as invaluable starting materials. L-proline, a unique secondary amino acid, was first isolated in 1901 by Emil Fischer from casein and other proteins, shortly after its initial synthesis by Richard Willstätter in 1900.[1][2] The straightforward reduction of the carboxylic acid moiety of L-proline provides (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol, a cornerstone of the chiral propanolamine family.[3]

Similarly, the diastereomeric propanolamines, norephedrine and pseudoephedrine, have a long history. Ephedrine, in its natural form as máhuáng, has been used in traditional Chinese medicine for centuries.[4] The use of these compounds in asymmetric synthesis gained prominence much later. The concept of a "chiral auxiliary," a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, was introduced by E.J. Corey in 1975. This set the stage for the widespread application of chiral propanolamines. A pivotal moment came in 1994 when Andrew G. Myers reported the use of pseudoephedrine as a highly practical and efficient chiral auxiliary for the asymmetric alkylation of amide enolates.[5]

The 1980s marked a significant breakthrough with the development of the Corey-Bakshi-Shibata (CBS) reduction. This highly enantioselective method for the reduction of prochiral ketones utilizes a chiral oxazaborolidine catalyst derived from (S)-prolinol.[6][7] This discovery showcased the potential of propanolamine derivatives not just as stoichiometric auxiliaries, but as true asymmetric catalysts.

Quantitative Performance of Chiral Propanolamines in Asymmetric Synthesis

The efficacy of chiral propanolamines is best illustrated through the high levels of stereoselectivity they impart in various chemical transformations. The following tables summarize the performance of some of the most widely used propanolamine-based systems.

Table 1: Enantioselective Reduction of Ketones using the Corey-Bakshi-Shibata (CBS) Catalyst

| Ketone Substrate | Product Configuration | Enantiomeric Excess (ee, %) |

| Acetophenone | (R) | 97 |

| 1-Tetralone | (R) | 96 |

| 2-Ethylcyclohexanone | (R) | 95 |

| Benzylacetone | (R) | 91 |

| α,β-Unsaturated Ketones (various) | (R) or (S) | 90-98 |

Data compiled from multiple sources demonstrating typical results.

Table 2: Diastereoselective Alkylation of (1R,2R)-(-)-Pseudoephedrine Amides

| Electrophile | Product Diastereomeric Ratio (dr) |

| Methyl iodide | >99:1 |

| Ethyl iodide | >99:1 |

| n-Propyl iodide | >99:1 |

| n-Butyl iodide | >99:1 |

| Benzyl bromide | >99:1 |

| Allyl iodide | >99:1 |

Data reflects the high diastereoselectivity achieved in the Myers asymmetric alkylation.[8]

Table 3: Enantioselective Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by L-Prolinol

| Nitroolefin Substrate | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | >99:1 | 96 |

| (E)-1-(4-chlorophenyl)-2-nitroethene | >99:1 | 95 |

| (E)-1-(4-methoxyphenyl)-2-nitroethene | >99:1 | 94 |

| (E)-1-(2-nitrophenyl)-2-nitroethene | 87:13 | 82 |

Results demonstrate the utility of L-prolinol as an organocatalyst.[9]

Experimental Protocols

To provide a practical resource, this section details the experimental procedures for the synthesis of a key chiral propanolamine, its application as a chiral auxiliary, and its use in a catalytic asymmetric reaction.

Synthesis of (S)-(-)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol)

This procedure is adapted from the well-established reduction of α-amino acids using lithium aluminum hydride.[10]

Materials:

-

L-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of L-proline (1 equivalent) in anhydrous THF is added portion-wise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-16 hours.

-

The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

-

The product can be purified by vacuum distillation to afford pure (S)-prolinol as a colorless oil.

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol outlines the formation of the pseudoephedrine amide, its diastereoselective alkylation, and the subsequent removal of the auxiliary.[8]

Part A: Preparation of the N-Acyl-(1R,2R)-(-)-pseudoephedrine

-

To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equivalent) and anhydrous lithium chloride (2.0 equivalents) in anhydrous THF, add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization.

Part B: Diastereoselective Alkylation

-

To a solution of the N-acyl-pseudoephedrine (1.0 equivalent) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add the alkyl halide (1.2 equivalents) dropwise and continue stirring at -78 °C until the reaction is complete.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Part C: Removal of the Chiral Auxiliary

-

The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

-

Alternatively, reduction with a suitable hydride reagent (e.g., LiAlH₄) will yield the corresponding primary alcohol.

-

The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer after basification and extraction.

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol provides a general procedure for the enantioselective reduction of a ketone using the CBS catalyst.

Materials:

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS) or borane-THF complex (BH₃·THF)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of the CBS catalyst (5-10 mol%) in anhydrous THF at room temperature under an inert atmosphere, add the borane complex (0.6 equivalents) dropwise.

-

Cool the mixture to the desired temperature (typically between -78 °C and -20 °C).

-

A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is added dropwise over a period of time.

-

The reaction is stirred at this temperature until complete conversion is observed by TLC.

-

The reaction is quenched by the slow, careful addition of methanol.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the enantiomerically enriched secondary alcohol.

Mechanistic Insights and Workflows

The predictable stereochemical outcomes of reactions employing chiral propanolamines are a result of well-defined transition states and reaction pathways. The following diagrams, rendered in the DOT language, illustrate these concepts.

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Caption: Experimental workflow for asymmetric synthesis using a chiral propanolamine auxiliary.

Conclusion

Chiral propanolamines, derived from readily available amino acids, represent a class of indispensable tools in the field of asymmetric synthesis. Their journey from components of the chiral pool to sophisticated chiral auxiliaries and catalysts has enabled the efficient and highly stereoselective synthesis of a vast array of complex molecules, significantly impacting the development of pharmaceuticals and other functional materials. The continued exploration of new propanolamine-based catalysts and synthetic methodologies promises to further enhance our ability to construct chiral molecules with precision and efficiency, paving the way for future innovations in drug discovery and beyond.

References

- 1. acs.org [acs.org]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. Prolinol - Wikipedia [en.wikipedia.org]

- 4. Ephedrine - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1-(Benzyloxy)propan-2-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on 1-(benzyloxy)propan-2-ol, a versatile chiral building block in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of antiviral therapeutics.

Physicochemical Properties

1-(Benzyloxy)propan-2-ol is a chiral alcohol with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] It exists as two enantiomers, (R)-(-)-1-(benzyloxy)-2-propanol and (S)-(+)-1-(benzyloxy)-2-propanol. The properties of the racemic mixture and the individual enantiomers are summarized in the table below.

| Property | Racemic 1-(Benzyloxy)propan-2-ol | (R)-(-)-1-(Benzyloxy)-2-propanol | (S)-(+)-1-(Benzyloxy)-2-propanol |

| CAS Number | 13807-91-5[1] | 89401-28-5 | 85483-97-2 |

| Molecular Formula | C₁₀H₁₄O₂[1] | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1] | 166.22 g/mol | 166.22 g/mol |

| Density | - | 1.027 g/mL at 25 °C | 1.044 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.510 | n20/D 1.510 |

| Optical Activity | - | [α]20/D -14° (c=1 in chloroform) | [α]20/D +14.5° (c=1 in chloroform) |

| Boiling Point | - | - | 130-132 °C (14 Torr) |

| Flash Point | >109.9 °C | >109.9 °C | 108.8 °C |

Synthesis of 1-(Benzyloxy)propan-2-ol

The synthesis of 1-(benzyloxy)propan-2-ol is typically achieved through the selective O-benzylation of the primary hydroxyl group of 1,2-propanediol. The Williamson ether synthesis is a common and effective method for this transformation.

Caption: Williamson Ether Synthesis of 1-(Benzyloxy)propan-2-ol.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the selective O-benzylation of 1,2-propanediol to yield 1-(benzyloxy)propan-2-ol.

Materials:

-

1,2-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2-propanediol (1.0 equivalent) in anhydrous DMF is prepared in a flame-dried round-bottom flask.

-

The flask is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Benzyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is diluted with water and extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 1-(benzyloxy)propan-2-ol.

Applications in Drug Development

1-(Benzyloxy)propan-2-ol, particularly its (S)-enantiomer, is a valuable chiral intermediate in the synthesis of pharmacologically active molecules. Its primary application lies in the preparation of acyclic nucleotide analogues, which are a class of potent antiviral agents.

Synthesis of (S)-N-(2-phosphonomethoxypropyl) Derivatives

(S)-(+)-1-Benzyloxy-2-propanol is a key starting material for the synthesis of (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases. These compounds are known for their significant antiviral activity. A crucial step in this synthesis is the conversion of the hydroxyl group of 1-(benzyloxy)propan-2-ol into a good leaving group, such as a tosylate, followed by nucleophilic substitution with the heterocyclic base.

Caption: Synthetic pathway to PMP derivatives from (S)-1-(Benzyloxy)propan-2-ol.

Experimental Protocol: Synthesis of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate

This protocol describes the conversion of (S)-(+)-1-(benzyloxy)-2-propanol to its corresponding tosylate, a key intermediate for nucleophilic substitution reactions.

Materials:

-

(S)-(+)-1-(Benzyloxy)-2-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

(S)-(+)-1-(Benzyloxy)-2-propanol (1.0 equivalent) is dissolved in anhydrous pyridine and the solution is cooled to 0 °C.

-

p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4-6 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is diluted with dichloromethane and washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-